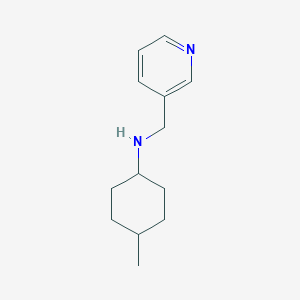

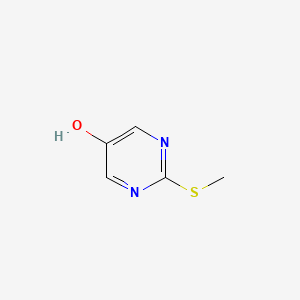

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would involve providing a basic overview of the compound, including its molecular formula, molar mass, and possibly its structure.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis

This would involve discussing the molecular structure of the compound, including its bond lengths and angles, hybridization states, and any notable structural features.Chemical Reactions Analysis

This would involve detailing the chemical reactions that the compound can undergo, including any reactions it’s particularly prone to.Physical And Chemical Properties Analysis

This would involve discussing the compound’s physical and chemical properties, such as its melting and boiling points, solubility, and reactivity.Scientific Research Applications

Novel Cobalt(II) Complexes

The compound (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine (referred to as LA) has been utilized in synthesizing novel cobalt(II) complexes. These complexes have shown promise in catalyzing the polymerization of methyl methacrylate to produce poly(methyl methacrylate). The study highlighted the influence of ligand architecture on catalytic activity, noting that increased steric bulk around the metal center resulted in decreased catalytic activity (Ahn et al., 2016).

Antioxidant and Enzymatic Inhibition

γ-Pyridinyl Amine Derivatives

Research involving diverse γ-pyridinyl amine derivatives, including cyclic analogs, has demonstrated significant antioxidant activity and moderate acetylcholinesterase inhibitory properties. This research underscores the potential of these compounds in the design and development of new pyridine-based molecules with dual functionalities, especially for antioxidant and acetylcholinesterase inhibitory activities (Vargas Méndez & Kouznetsov, 2015).

Synthesis and Applications in Chemistry

Synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives

These derivatives have been successfully synthesized under solvent-free conditions using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts. This synthesis methodology offers a useful approach for creating N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives with good to high yields (Ghorbani‐Vaghei & Amiri, 2014).

Molecular Modeling and Design

Diiron(III) Complexes as Methane Monooxygenases Models

Diiron(III) complexes containing the (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine and its analogs have been studied as functional models for methane monooxygenases. These complexes were observed to catalyze the selective hydroxylation of alkanes, showing the potential for practical applications in chemical transformations and the pharmaceutical industry (Sankaralingam & Palaniandavar, 2014).

Catalysis and Polymerization

Copolymerization of Cyclohexene Oxide/Carbon Dioxide

The compound has been involved in the catalysis of the copolymerization of cyclohexene oxide and carbon dioxide. This study demonstrated the use of chromium(III) amino-bis(phenolato) complexes in the polymerization process, highlighting the structural and catalytic versatility of these complexes (Devaine-Pressing et al., 2015).

Safety And Hazards

This would involve discussing any known safety concerns or hazards associated with the compound, such as toxicity or flammability.

Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

Please note that the availability of this information can vary greatly depending on how extensively the compound has been studied. For a less well-known compound, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!

properties

IUPAC Name |

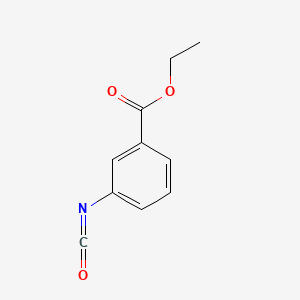

4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-3,8-9,11,13,15H,4-7,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXDUPDEYUFILL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901256855 |

Source

|

| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine | |

CAS RN |

626216-69-1 |

Source

|

| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626216-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901256855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-3-[(4-methoxyphenoxy)methyl]benzaldehyde](/img/structure/B1349105.png)